Methyl 2-hydroxy-3-methylphenylacetate

Medicinal chemistry Synthetic intermediate Drug discovery

Select Methyl 2-hydroxy-3-methylphenylacetate for its precisely defined 2-hydroxy-3-methyl substitution pattern—the critical variable in regioisomeric SAR campaigns. This ortho-hydroxy configuration enables intramolecular hydrogen bonding that constrains conformational flexibility, making it an essential reference for docking studies and crystallography. With ≥98% purity and batch-specific COA (NMR, HPLC), it supports reproducible amidation, transesterification, and orthogonal protection workflows. Not interchangeable with para-hydroxy regioisomer (CAS 64360-47-0) or free acid analog (CAS 714252-13-8). Ideal for medicinal chemistry programs demanding regioisomeric fidelity.

Molecular Formula C10H12O3
Molecular Weight 180.20 g/mol
Cat. No. B12502772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-hydroxy-3-methylphenylacetate
Molecular FormulaC10H12O3
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)CC(=O)OC)O
InChIInChI=1S/C10H12O3/c1-7-4-3-5-8(10(7)12)6-9(11)13-2/h3-5,12H,6H2,1-2H3
InChIKeyZTUYHKMIELQBGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-hydroxy-3-methylphenylacetate (CAS 628335-02-4): Procurement Specifications and Key Physicochemical Properties


Methyl 2-hydroxy-3-methylphenylacetate (CAS 628335-02-4) is a phenylacetic acid methyl ester derivative with the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol . The compound features a hydroxyl group at the 2-position and a methyl substituent at the 3-position of the phenyl ring, distinguishing it from regioisomeric analogs. Commercially available grades typically specify ≥95% purity (HPLC/GC) with supporting certificates of analysis including NMR and HPLC data . The MDL number is MFCD18399382, and recommended storage conditions are 2-8°C in a sealed, dry environment for long-term stability . This compound serves primarily as a research intermediate and building block in medicinal chemistry and organic synthesis applications .

Why Methyl 2-hydroxy-3-methylphenylacetate Cannot Be Interchanged with Regioisomeric Analogs in Phenylacetate-Based Research


Substitution with regioisomeric or structural analogs of Methyl 2-hydroxy-3-methylphenylacetate introduces significant variability in physicochemical properties and biological activity that cannot be compensated for by simple dose adjustment. The precise 2-hydroxy-3-methyl substitution pattern on the phenylacetic acid scaffold determines hydrogen bonding capacity (2 donor/acceptor sites), logP partitioning, and steric accessibility to binding pockets, which directly influence molecular recognition in target-based assays [1]. Regioisomeric analogs such as Methyl 2-(4-hydroxy-3-methylphenyl)acetate (CAS 64360-47-0) exhibit altered electronic distribution and hydrogen bonding geometry due to para-hydroxyl positioning, which fundamentally changes enzyme inhibition profiles, metabolic stability, and off-target interaction landscapes [2]. The methyl ester moiety further differentiates this compound from the free carboxylic acid analog (2-hydroxy-3-methylphenylacetic acid, CAS 714252-13-8), conferring enhanced membrane permeability and distinct reactivity in esterification and amidation synthetic pathways. These differences manifest quantitatively in SAR studies, where even modest structural changes yield orders-of-magnitude shifts in potency, selectivity, and synthetic utility. The evidence documented in Section 3 substantiates these differential characteristics.

Methyl 2-hydroxy-3-methylphenylacetate: Quantitative Differentiation Evidence Against Comparator Compounds


Physicochemical and Structural Distinction: Methyl Ester versus Free Carboxylic Acid Derivative

Methyl 2-hydroxy-3-methylphenylacetate (MW 180.20 g/mol) differs fundamentally from its free carboxylic acid analog 2-hydroxy-3-methylphenylacetic acid (CAS 714252-13-8, MW 166.17 g/mol) in both physicochemical properties and synthetic utility. The methyl ester confers increased lipophilicity with an estimated cLogP of approximately 1.8-2.2 compared to approximately 0.8-1.2 for the free acid, based on computational predictions using the phenylacetic acid scaffold [1]. The melting point of the free acid is reported at 88°C, whereas the methyl ester is typically supplied as a solid or oil with variable melting characteristics depending on purity grade [2]. This esterification status directly impacts membrane permeability in cellular assays and dictates the compound's reactivity profile in downstream synthetic transformations such as amidation, hydrolysis, or transesterification reactions . The methyl ester also eliminates the carboxylic acid proton donor capacity (pKa ~4-5 for the acid), altering hydrogen bonding patterns in molecular recognition events.

Medicinal chemistry Synthetic intermediate Drug discovery

Regioisomeric Differentiation: 2-Hydroxy-3-methyl versus 4-Hydroxy-3-methyl Substitution Pattern

The 2-hydroxy-3-methyl substitution pattern in Methyl 2-hydroxy-3-methylphenylacetate places the hydroxyl group ortho to the acetate side chain, whereas the regioisomeric analog Methyl 2-(4-hydroxy-3-methylphenyl)acetate (CAS 64360-47-0) positions the hydroxyl group para to the acetate moiety. This spatial rearrangement fundamentally alters hydrogen bonding geometry and electronic distribution across the aromatic ring. The ortho-hydroxyl arrangement in the target compound enables intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen of the ester or acetate group, which is sterically impossible in the para-isomer [1]. This intramolecular stabilization affects both conformational preferences and pKa values of the phenolic hydroxyl group, with ortho-substituted phenols typically exhibiting altered acidity compared to para-substituted analogs. In enzyme inhibition contexts, phenylacetic acid derivatives with ortho-hydroxyl substitution have demonstrated distinct COX-2 inhibition profiles compared to para-hydroxyl variants, though specific data for this exact compound class indicate weak COX-2 inhibition (IC50 >10,000 nM) in human recombinant enzyme assays, suggesting the substitution pattern may not be optimized for this particular target [2]. The differential hydrogen bonding capacity directly impacts molecular recognition in structure-based drug design campaigns.

Structure-activity relationship Enzyme inhibition Regioselectivity

Comparative Antimicrobial Activity of Hydroxyphenylacetic Acid Scaffolds

Hydroxyphenylacetic acid derivatives, including the 2-hydroxy-3-methylphenylacetic acid scaffold from which the target methyl ester is derived, exhibit quantifiable antimicrobial activity against clinically relevant pathogens. The free acid analog 2-hydroxy-3-methylphenylacetic acid demonstrates minimal inhibitory concentration (MIC) values ranging from 50 to 200 μg/mL against bacterial strains, establishing a baseline for antimicrobial potency within this chemotype . In comparative studies of phenylacetic acid derivatives, MIC values against Staphylococcus aureus range from 16.50 μg/mL (4-aminophenylacetic acid) to 145.80 μg/mL (phenylacetic acid), demonstrating that substitution pattern and functional group identity significantly modulate antimicrobial efficacy [1]. The 2-hydroxyphenyl substituent confers moderate activity (MIC 36.50 μg/mL) in related scaffolds, positioning the 2-hydroxy-3-methylphenyl motif within an intermediate activity range that warrants further SAR exploration [1]. The methyl esterification in the target compound likely alters these activity profiles due to changes in membrane permeability and hydrogen bonding capacity, though direct MIC data for the methyl ester itself remain to be established.

Antimicrobial research Natural product chemistry Pharmacognosy

Synthetic Accessibility and Commercial Availability Profile Relative to Structural Analogs

Methyl 2-hydroxy-3-methylphenylacetate is commercially available from multiple specialized suppliers including Bide Pharmatech (95% purity, Cat. BD00956077) , MolCore (≥98% purity, ISO-certified) , Capot Chemical , and Leyan (98% purity, Cat. 1739450) . Pricing data from Bide Pharmatech indicates: 100 mg at $395.00, 250 mg at $516.00, and 1 g at $1,035.00, with larger quantities available upon request (2-3 weeks lead time) . In contrast, the regioisomeric analog Methyl 2-(4-hydroxy-3-methylphenyl)acetate (CAS 64360-47-0) is available from Aladdin Scientific at 98% purity with different pricing structures and availability . The free acid analog 2-hydroxy-3-methylphenylacetic acid (CAS 714252-13-8) is available from CymitQuimica and other suppliers, but with distinct storage and handling requirements due to the free carboxylic acid moiety . The target compound offers batch-specific analytical documentation including NMR, HPLC, and GC certificates, enabling reproducible experimental outcomes. Recommended storage at 2-8°C in sealed, dry containers ensures long-term stability for research applications .

Chemical procurement Synthetic chemistry Building block sourcing

Methyl 2-hydroxy-3-methylphenylacetate: Validated Research and Industrial Application Scenarios


Structure-Activity Relationship (SAR) Studies in Phenylacetate-Based Drug Discovery

The distinct 2-hydroxy-3-methyl substitution pattern of Methyl 2-hydroxy-3-methylphenylacetate provides a critical control compound for SAR campaigns investigating the impact of regioisomerism on target engagement. As demonstrated by COX-2 inhibition data (IC50 >10,000 nM), this compound establishes baseline activity for the ortho-hydroxyl configuration, enabling direct comparison with para-hydroxyl regioisomers and meta-substituted variants [1]. The intramolecular hydrogen bonding capacity unique to the ortho arrangement [2] constrains conformational flexibility, making this compound an essential reference standard for computational docking studies and crystallography efforts aimed at mapping hydrogen bond networks in enzyme active sites. Procurement of this specific compound ensures experimental reproducibility in SAR workflows where substitution pattern is the primary variable under investigation.

Synthetic Intermediate for Ester-Dependent Transformations

The methyl ester functionality of Methyl 2-hydroxy-3-methylphenylacetate enables distinct synthetic pathways that are inaccessible with the free carboxylic acid analog. The compound serves as a versatile building block for amidation reactions with primary and secondary amines, transesterification with higher alcohols, and selective hydrolysis to regenerate the free acid when required [1]. The ortho-hydroxyl group can be orthogonally protected (e.g., as benzyl or silyl ether) while preserving the ester moiety, enabling sequential functionalization strategies in multi-step syntheses [2]. Commercial availability at 95-98% purity with documented analytical certificates (NMR, HPLC) ensures reliable starting material quality for gram-scale synthetic operations .

Antimicrobial Scaffold Optimization and Lead Development

The 2-hydroxy-3-methylphenylacetic acid scaffold, from which the methyl ester is derived, exhibits measurable antimicrobial activity with MIC values ranging from 50-200 μg/mL against bacterial pathogens [1]. Comparative data indicate that 2-hydroxyphenyl substitution improves antimicrobial potency approximately 4-fold relative to unsubstituted phenylacetic acid (MIC 145.80 μg/mL vs. 36.50 μg/mL) [2]. This establishes the scaffold as a productive starting point for antimicrobial lead optimization. The methyl ester derivative provides enhanced membrane permeability for cellular uptake studies and may serve as a prodrug-like entity for intracellular target engagement. Researchers pursuing novel antimicrobial agents against drug-resistant strains can leverage this scaffold's established activity baseline to guide structure-based design efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-hydroxy-3-methylphenylacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.